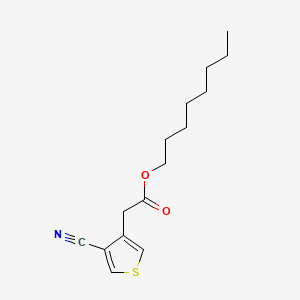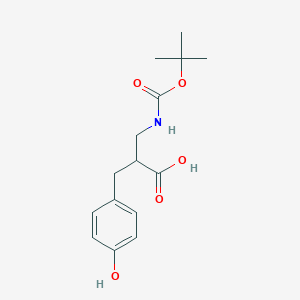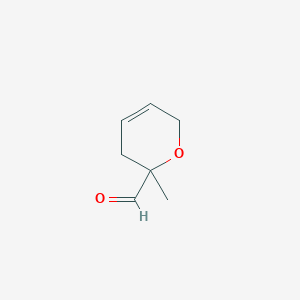
rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride: is a chiral compound with significant importance in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride typically involves the hydrogenation of indole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The process requires careful control of temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. Reagents like halogens or nucleophiles are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist. Research in this area aims to uncover new therapeutic targets and mechanisms of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the creation of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
- (3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl(1,2-oxazinan-2-yl)methanone
Comparison: While these compounds share structural similarities with rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride, they differ in their specific functional groups and stereochemistry. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique features of this compound make it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
(3aS,6R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m0./s1 |
Clave InChI |
BVRONIPTEQGWJH-CZEXFEQNSA-N |
SMILES isomérico |
C1C[C@H](C[C@H]2[C@@H]1CCN2)C(=O)O.Cl |
SMILES canónico |
C1CC(CC2C1CCN2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)



![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)








